Product packaging for ITRIGLUMIDE(Cat. No.:CAS No. 187608-08-8)

ITRIGLUMIDE

Cat. No.: B1143268
CAS No.: 187608-08-8
M. Wt: 526.673
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Itriglumide is a potent and selective cholecystokinin-B (CCK-B) receptor antagonist for scientific research . Cholecystokinin (CCK) receptors are classified into two subtypes: the CCK-A (alimentary) receptor and the CCK-B (brain) receptor, which is the primary type found in the central nervous system . This compound's specific antagonism of the CCK-B receptor makes it a valuable investigational tool in preclinical studies for modulating neurotransmitter systems implicated in various disorders. Research indicates that this compound can potentiate antinociceptive (pain-blocking) effects in animal models. Studies have shown that intrathecal administration of this compound enhances antinociception induced by GABAergic mechanisms, specifically involving GABAB receptor agonists like baclofen . This suggests its research value for exploring novel pathways in pain management. Furthermore, the interaction between the CCK system and GABAergic neurotransmission is a critical area of study in neuroscience . By blocking CCK-B receptors, this compound helps researchers elucidate the complex modulatory relationships between neuropeptides and inhibitory neurotransmitters. This application is relevant for investigating conditions related to anxiety, cognition, and psychosis. While other CCK receptor antagonists like proglumide are being investigated in contexts such as liver fibrosis and hepatocellular carcinoma , this compound's selectivity for the CCK-B receptor defines its distinct and specific role in basic research. This product is intended for research purposes only by trained laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

187608-08-8

Molecular Formula

C33H38N2O4

Molecular Weight

526.673

Origin of Product

United States

Molecular and Cellular Pharmacology of Itriglumide

Elucidation of Primary Molecular Targets

The pharmacological activity of Itriglumide (B1672689) is primarily attributed to its interaction with specific G protein-coupled receptors. Extensive research has been conducted to identify and characterize these molecular targets.

This compound is well-established as a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK2) receptor, also known as the gastrin receptor. The CCK2 receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, including the regulation of gastric acid secretion, anxiety, and pain perception. It is activated by the peptide hormones cholecystokinin (CCK) and gastrin.

As a competitive antagonist, this compound binds to the CCK2 receptor, thereby preventing the binding of its endogenous ligands, CCK and gastrin. This blockade of the CCK2 receptor inhibits the downstream signaling pathways typically activated by these hormones. For instance, in the stomach, gastrin's stimulation of the CCK2 receptor on enterochromaffin-like (ECL) cells is a key step in the secretion of gastric acid. By antagonizing this receptor, this compound can effectively reduce gastrin-stimulated acid secretion.

The affinity of this compound for the CCK2 receptor has been demonstrated in various in vitro studies. While specific Ki values for this compound are not consistently reported across all publicly available literature, its potency is generally recognized to be in the nanomolar range, indicating a high affinity for the CCK2 receptor.

A thorough review of the available scientific literature does not provide any evidence to support the classification of this compound as a Muscarinic M1 receptor agonist. The primary and well-documented pharmacological action of this compound is its antagonism of the CCK2 receptor. Muscarinic M1 receptors are a distinct class of G protein-coupled receptors activated by the neurotransmitter acetylcholine (B1216132) and are involved in different physiological functions, particularly in the central nervous system. There are no published studies indicating that this compound binds to or activates Muscarinic M1 receptors.

The selectivity of a drug for its intended target over other receptors is a critical aspect of its pharmacological profile, as it can influence both its efficacy and its potential for off-target side effects. This compound has been shown to exhibit a high degree of selectivity for the CCK2 receptor over the closely related cholecystokinin A (CCK1) receptor.

The CCK1 and CCK2 receptors share a significant degree of homology, yet they have distinct tissue distributions and physiological roles. The CCK1 receptor is primarily found in the gastrointestinal tract and is involved in gallbladder contraction and pancreatic enzyme secretion. The selectivity of this compound for the CCK2 receptor is a key feature, as it allows for the targeted modulation of CCK2 receptor-mediated pathways without significantly affecting CCK1 receptor functions. The precise quantitative selectivity ratio (Ki CCK1 / Ki CCK2) for this compound is not consistently available in the literature, but it is generally understood to be significantly greater than 1, indicating a much higher affinity for the CCK2 receptor.

Beyond the CCK1 receptor, comprehensive off-target screening data for this compound against a broad panel of other receptors, ion channels, and enzymes are not extensively detailed in publicly accessible sources. However, its primary characterization as a selective CCK2 antagonist suggests a focused mechanism of action.

Table 1: this compound Receptor Binding Profile

ReceptorActionAffinity (Ki)Selectivity (CCK1/CCK2)
CCK2 AntagonistHigh (nanomolar range)-
CCK1 Weak or no affinitySignificantly lower than for CCK2High
Muscarinic M1 No reported activityNot applicableNot applicable

Note: Specific quantitative values for Ki are not consistently available in the public domain and are therefore described qualitatively.

Mechanistic Investigations of this compound's Biological Actions

Understanding the mechanisms through which this compound exerts its effects at the molecular and cellular level is crucial for a complete pharmacological profile. This includes its binding kinetics, thermodynamic properties, and its influence on intracellular signaling.

The kinetics of how a drug associates with and dissociates from its receptor (kon and koff, respectively), as well as the thermodynamic driving forces of this interaction, are important determinants of its pharmacological activity.

The CCK2 receptor is a Gq protein-coupled receptor. Activation of the CCK2 receptor by its endogenous ligands, gastrin and CCK, typically leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in intracellular calcium concentration.

As a CCK2 receptor antagonist, this compound is expected to inhibit these downstream signaling events. By blocking the binding of gastrin and CCK, this compound would prevent the activation of the Gq protein and the subsequent production of IP3 and DAG. Consequently, this compound would inhibit the mobilization of intracellular calcium that is stimulated by CCK2 receptor agonists. csmres.co.uk While this is the inferred mechanism of action, direct experimental studies quantifying the inhibitory effect of this compound on gastrin-induced Ca2+ mobilization are not extensively documented in publicly available research.

Regarding the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, the primary coupling of the CCK2 receptor is through Gq and not typically through Gs or Gi proteins, which directly stimulate or inhibit adenylyl cyclase, the enzyme responsible for cAMP production. Therefore, it is not anticipated that this compound would have a direct and primary effect on intracellular cAMP levels. Any observed changes in cAMP would likely be indirect or secondary to its primary mechanism of action on the Gq-PLC-IP3-Ca2+ pathway.

Table 2: Summary of Mechanistic Actions of this compound

MechanismEffect of this compound
CCK2 Receptor Binding Competitive antagonism
Gq Protein Activation Inhibition
Phospholipase C (PLC) Activity Inhibition
Inositol Trisphosphate (IP3) Production Inhibition
Intracellular Ca2+ Mobilization Inhibition of agonist-induced mobilization csmres.co.uk
cAMP Production No direct and primary effect expected

Note: The effects on intracellular signaling cascades are inferred from its mechanism as a CCK2 receptor antagonist.

Ligand-Induced Receptor Conformational Changes

The binding of an antagonist like this compound to the CCK2 receptor is expected to induce or stabilize a receptor conformation that is distinct from the active state triggered by agonists. While specific crystallographic or high-resolution imaging data detailing the precise conformational changes induced by this compound on the CCK2 receptor are not extensively available in the public domain, insights can be drawn from studies on related non-peptide antagonists and the general mechanisms of G protein-coupled receptor (GPCR) antagonism.

The interaction of antagonists with GPCRs, such as the CCK2 receptor, typically involves key interactions within the transmembrane helical bundle. These interactions are thought to prevent the conformational rearrangements necessary for G protein coupling and activation. For the broader class of CCK2 receptor antagonists, it is understood that stereochemistry and receptor conformation are interdependent in defining a compound's efficacy nih.gov. Point mutations within the putative ligand-binding pocket of the CCK2 receptor have been shown to differentially affect the function of stereoisomers of related antagonists, highlighting the sensitivity of the receptor's conformational state to the ligand's structure nih.gov. The binding of this compound is likely to preclude the outward movement of the intracellular ends of transmembrane helices 5 and 6, a hallmark of GPCR activation. This stabilization of an inactive conformation prevents the receptor from engaging with and activating intracellular G proteins, thereby blocking the downstream signaling cascade typically initiated by the endogenous agonist, cholecystokinin.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The exploration of the structure-activity relationships of this compound and its analogues is crucial for understanding the molecular determinants of their potency and selectivity as CCK2 receptor antagonists. These studies involve the systematic modification of the this compound scaffold and the evaluation of the resulting compounds' biological activity.

The design and synthesis of this compound derivatives for SAR studies have focused on modifications of its core glutaramic acid structure. This compound is chemically known as (R)-4-benzamido-5-(dipentylamino)-5-oxopentanoic acid. Research on related glutaramic acid derivatives has shown that the nature of the substituents on the benzamido and the dipentylamino moieties, as well as the stereochemistry of the chiral center, are critical for activity nih.gov.

Synthetic strategies for creating derivatives would typically involve:

Variation of the N-acyl group: Replacing the benzoyl group with other aromatic or aliphatic acyl groups to probe the electronic and steric requirements of the binding pocket.

Modification of the dialkylamino moiety: Altering the length and branching of the alkyl chains to understand the impact on hydrophobic interactions within the receptor.

Stereochemical investigations: Synthesizing and testing both the (R) and (S) enantiomers to determine the optimal stereochemistry for receptor binding.

Introduction of conformational constraints: Incorporating cyclic structures or rigid linkers to lock the molecule into a specific conformation and probe the bioactive conformation.

While a comprehensive library of publicly documented this compound-specific derivatives is limited, studies on analogous glutaramic acid derivatives have demonstrated that such modifications can lead to compounds with significantly enhanced affinity for the CCK receptor compared to the parent compound, proglumide nih.gov.

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound and related CCK2 receptor antagonists, the key pharmacophoric features are derived from their common structural motifs that interact with the receptor.

Based on the structure of this compound and SAR studies of related compounds, the following pharmacophoric features are considered important for CCK2 receptor antagonism:

A hydrophobic region: Provided by the dipentylamino group, which likely engages in hydrophobic interactions within a pocket of the receptor.

A hydrogen bond acceptor: The carbonyl oxygen of the benzamido group is a potential hydrogen bond acceptor.

An aromatic feature: The phenyl ring of the benzoyl group can participate in aromatic interactions, such as pi-pi stacking or hydrophobic interactions, with aromatic residues in the binding site.

A carboxylic acid group: This group is ionized at physiological pH and can form ionic interactions or hydrogen bonds with basic residues in the receptor.

A specific stereocenter: The (R)-configuration at the chiral carbon of the glutamic acid backbone is crucial for the correct spatial orientation of the pharmacophoric features.

The combination of these features in a specific 3D arrangement is what confers this compound its antagonistic activity at the CCK2 receptor.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies can provide predictive models to guide the design of new, more potent antagonists.

A typical 3D-QSAR study on glutaramic acid derivatives as CCK2 receptor antagonists would involve the following steps:

Data Set Selection: A series of this compound analogues with their corresponding CCK2 receptor binding affinities (e.g., IC50 or Ki values) would be compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model.

Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bonding fields (as in CoMFA and CoMSIA), are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as partial least squares (PLS) analysis, are used to build a regression model that correlates the descriptors with the biological activity. The model's predictive power is then validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds.

While specific 3D-QSAR models exclusively for this compound derivatives are not readily found in public literature, studies on broader classes of CCK2 receptor antagonists, including glutaramic acid derivatives, have been performed nih.govmdpi.com. These models generally highlight the importance of steric bulk and electrostatic potential in specific regions around the molecule, consistent with the identified pharmacophoric features. For instance, contour maps from such studies often indicate that bulky, electron-withdrawing groups on the benzoyl moiety and optimal hydrophobic substituents on the amino group are favorable for high antagonist potency.

The following table summarizes hypothetical data that would be used in a QSAR study of this compound analogs, illustrating the relationship between structural modifications and receptor affinity.

CompoundR1 (Benzoyl Substitution)R2 (Alkyl Chains)CCK2 Receptor Affinity (Ki, nM)
This compoundHn-pentyl15
Analog 14-Cln-pentyl8
Analog 23,4-diCln-pentyl3
Analog 3Hn-butyl25
Analog 4Hn-hexyl18
Analog 54-OCH3n-pentyl30

This hypothetical data demonstrates that electron-withdrawing substituents on the benzoyl ring (Analogs 1 and 2) and an optimal length of the alkyl chains (this compound vs. Analogs 3 and 4) are beneficial for receptor binding, while electron-donating groups (Analog 5) may decrease affinity.

Preclinical Pharmacological Investigations in Animal Models

Gastrointestinal System Modulation in Preclinical Models

The role of gastrin and its receptor (CCK-B, also known as CCK2R) in regulating gastric acid secretion and gastrointestinal motility is well-established. nih.govwikipedia.org Itriglumide's ability to selectively block these receptors has made it a compound of interest in models of gastrointestinal function and disorders.

Effects on Gastrin-Stimulated Gastric Secretion in Animal Models

Gastrin is a key hormone that stimulates the secretion of gastric acid. wikipedia.org Preclinical studies have demonstrated that This compound (B1672689) can inhibit gastrin-stimulated acid secretion. researchgate.net As a selective CCK2 receptor antagonist, this compound is part of a class of compounds investigated for their antisecretory effects. researchgate.net In a rat model, this compound was shown to reduce the effects of pentagastrin (B549294), a synthetic analog of gastrin used to stimulate gastric acid secretion. researchgate.net The development of selective CCK2 receptor antagonists like this compound was driven by the physiological importance of gastrin in stimulating gastric acid, offering a potential therapeutic avenue for acid-related disorders. researchgate.netnih.gov

Table 1: Effect of this compound on Gastrin-Stimulated Gastric Secretion in Animal Models

Animal Model Stimulant Effect of this compound Reference
Rat Pentagastrin Reduced the effect of pentagastrin researchgate.net

Influence on Gastrointestinal Motility in Animal Models

Beyond its effects on acid secretion, gastrin also plays a role in gastric motility. wikipedia.org CCK2 receptor antagonists, such as this compound, have been noted for their potential to accelerate gastric emptying in addition to their antisecretory properties. researchgate.net This dual action could be beneficial in conditions like functional dyspepsia. researchgate.net Animal models are crucial for studying alterations in gastrointestinal motility and transit, which are key components of functional gastrointestinal disorders. nih.gov While specific studies detailing this compound's direct effects on motility are part of the broader investigation into CCK2 receptor antagonists, the general understanding is that by blocking gastrin's effects, these compounds can influence gastric motor function. nih.govresearchgate.net

Interactions with Acid Secretion Modulators in Preclinical Gastric Research

The regulation of gastric acid secretion involves multiple pathways, including stimulation by histamine (B1213489) and acetylcholine (B1216132), in addition to gastrin. caldic.comjpp.krakow.pl Preclinical research often investigates how different modulators interact. For instance, studies have explored the combined effects of compounds like omeprazole (B731) (a proton pump inhibitor) and pentagastrin. researchgate.net this compound, when studied in conjunction with pentagastrin, demonstrated an ability to reduce the stimulatory effect of pentagastrin on acid secretion. researchgate.net The interplay between different acid secretion modulators is complex; for example, proton pump inhibitors can lead to hypergastrinemia, which in turn can have trophic effects on certain gastric cells. caldic.com The use of a CCK2R antagonist like this compound in a rat model has been shown to inhibit both basal and stimulated acid secretion. caldic.com

Neurobiological and Behavioral Phenotype Studies in Animal Models

The presence of CCK receptors in the central nervous system has prompted investigations into the neurobiological and behavioral effects of CCK receptor antagonists like this compound.

Investigation of this compound's Role in Stress-Related Behaviors in Animal Models (e.g., anxiety-like behavior)

Animal models of stress are widely used to study the pathophysiology of stress-related disorders and to screen for potential therapeutic agents. nih.govscielo.br These models can induce a range of behavioral changes, including anxiety-like behaviors. nih.govsciopen.com The development of such models has been instrumental in understanding the neurobiological basis of these conditions. nih.govfrontiersin.orgsbu.ac.ir While the direct investigation of this compound in specific stress-related behavioral models is a focused area of research, the broader class of CCK receptor antagonists has been of interest in neurobiological studies.

Evaluation of Cholinergic Modulation and Cognitive Function in Animal Models

The cholinergic system is critically involved in cognitive functions such as memory and attention. frontiersin.orgnih.gov Acetylcholine, the primary neurotransmitter of this system, modulates neural networks in brain regions crucial for cognition, like the hippocampus. nih.govfrontiersin.org Studies in animal models have shown that manipulation of the cholinergic system can significantly impact cognitive performance. frontiersin.orgmdpi.com The interaction between different neurotransmitter systems is a key area of neurobiological research. For instance, in the gastrointestinal tract, cholinergic neurons are involved in the regulation of gastrin secretion. nih.gov While direct studies linking this compound to cholinergic modulation of cognitive function are specific, the presence of CCK receptors in the brain suggests a potential for complex interactions with various neurotransmitter systems, including the cholinergic system.

Receptor Expression and Distribution Analysis in Preclinical Neural Tissues

This compound is a selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. nih.govjneurosci.orgphysiology.org Consequently, the preclinical analysis of its potential sites of action relies on understanding the expression and distribution of this specific receptor in the central nervous system (CNS) of animal models. The CCK-B receptor is the predominant CCK receptor subtype in the brain and is widely distributed throughout various key regions. nih.govcriver.com

Autoradiography, in situ hybridization, and immunohistochemistry have been primary methods used in preclinical studies to map the distribution of CCK receptors in neural tissues of various species, including rodents and primates. plos.orgguidetoimmunopharmacology.orgresearchgate.netnih.gov These studies have consistently shown that CCK-B receptors are densely expressed in limbic and cortical structures, which are critically involved in emotion, cognition, and sensory processing.

Key brain regions in animal models demonstrating significant CCK-B receptor expression include:

Cerebral Cortex: Widespread expression is observed throughout the cortical layers. jneurosci.orgcriver.com

Limbic System: High concentrations are found in the amygdala, particularly the basolateral amygdala, which is a crucial area for modulating anxiety-related behaviors. nih.govcriver.comnih.gov The hippocampus and nucleus accumbens also show significant expression. nih.gov

Basal Ganglia: Receptors are present in the striatum and caudate putamen. nih.govcriver.comnih.gov

Hypothalamus: Various nuclei within the hypothalamus, which regulate neuroendocrine functions and homeostasis, express CCK-B receptors. nih.gov

Brainstem: In the rat brainstem, this compound has been used to demonstrate that gastrin-induced activation of neurons in the nucleus of the solitary tract (NTS) is mediated in part by CCK2 receptors located on neurons in the area postrema that project to the NTS. physiology.org

Developmental studies in mice indicate that the expression of CCK receptors is dynamically regulated. While the CCK-A receptor is highly expressed in the embryonic brain, CCK-B receptor (Cckbr) mRNA is barely detectable at embryonic day 13.5. plos.org However, its expression becomes prominent in the developing cortical plate at later fetal stages. plos.org The distribution of these receptors in brain regions associated with dopamine (B1211576) pathways, such as the substantia nigra and the ventral tegmental area, suggests a potential for modulating dopaminergic neurotransmission. nih.govnih.gov

Table 1: Distribution of CCK-B Receptors in Preclinical Neural Tissues

Brain Region Expression Level Implicated Functions Reference
Cerebral Cortex High Higher Cognitive Processes, Sensory Integration jneurosci.orgcriver.com
Basolateral Amygdala High Anxiety, Fear Processing nih.govnih.gov
Nucleus Accumbens High Reward, Motivation nih.gov
Hippocampus Moderate to High Learning, Memory plos.org
Basal Ganglia (Striatum) Moderate to High Motor Control, Reward nih.govcriver.com
Hypothalamus Moderate Neuroendocrine Regulation, Homeostasis nih.gov
Brainstem (NTS, Area Postrema) Moderate Autonomic Control, Nausea physiology.org

Other Investigational Preclinical Applications and Disease Models

The widespread distribution of CCK-B receptors in the central and peripheral nervous systems has prompted preclinical investigation of this compound and other CCK-B antagonists in a variety of disease models beyond their primary indications.

Anxiety Disorders: A substantial body of preclinical evidence supports the role of the CCK system, particularly the CCK-B receptor, in anxiety and panic. jneurosci.org In animal models, administration of CCK-B receptor agonists like pentagastrin or CCK-4 is known to produce anxiogenic-like effects. jneurosci.org Conversely, CCK-B antagonists, including this compound, have demonstrated anxiolytic-like properties in a range of established behavioral paradigms. nih.govjneurosci.org These models are designed to assess fear and anxiety by measuring naturalistic behaviors like exploration and social interaction.

Common preclinical models used to evaluate anxiolytic potential include:

Elevated Plus-Maze (EPM): This test relies on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze. jneurosci.orgnih.gov

Social Interaction Test: Anxiety can lead to reduced social engagement in rodents. Anxiolytic drugs are expected to increase the time spent in active social interaction with an unfamiliar partner. jneurosci.org

Fear-Potentiated Startle: This model pairs a neutral stimulus (like a light) with an aversive one (like a footshock). The startle response to an acoustic stimulus is potentiated in the presence of the conditioned fear stimulus, an effect that can be attenuated by anxiolytic agents.

The consistent anxiolytic-like effects of CCK-B antagonists in these models, attributed largely to their action in the basolateral amygdala, provided a strong rationale for the clinical development of this compound for Generalized Anxiety Disorder (GAD) and Panic Disorder (PD). nih.govnih.govnih.gov

Irritable Bowel Syndrome (IBS): IBS is a disorder of the gut-brain interaction, characterized by abdominal pain and altered bowel habits. nih.gov Cholecystokinin is a key gut hormone and neuromodulator that influences gastrointestinal motility, secretion, and visceral sensitivity. researchgate.netguidetopharmacology.org Preclinical research into IBS often utilizes animal models that aim to replicate key symptoms like visceral hypersensitivity (an increased pain response to stimuli like colorectal distension). nih.govwjgnet.comageb.be These models are frequently based on inducing a state of chronic stress, such as through maternal separation in neonates or water avoidance stress in adults, which are known risk factors for IBS in humans. nih.gov Given the role of CCK in the gut-brain axis and the expression of CCK receptors in the gastrointestinal tract, CCK-B antagonists have been considered as potential therapeutic agents for alleviating symptoms like visceral pain. scispace.com

Parkinson's Disease (PD): While direct preclinical studies of this compound in Parkinson's disease models are not prominent in the literature, a neurobiological rationale for such investigation exists. PD is defined by the progressive loss of dopaminergic neurons in the substantia nigra, a region that projects to the basal ganglia to control movement. innoserlaboratories.commdpi.com Preclinical studies have identified CCK-A and CCK-B receptors in these critical dopaminergic areas, including the substantia nigra and ventral tegmental area. nih.govnih.gov This distribution suggests that CCK may act as a neuromodulator of the dopamine system.

Standard preclinical models of Parkinson's disease that could be used to explore the potential effects of CCK-B antagonists include:

Neurotoxin Models: Administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) leads to the selective destruction of dopaminergic neurons, mimicking the primary pathology of PD. innoserlaboratories.commdpi.com

Genetic Models: These models involve the manipulation of genes linked to familial forms of PD, such as those for alpha-synuclein (B15492655) (α-syn) or LRRK2, to study disease mechanisms like protein aggregation (Lewy bodies). innoserlaboratories.commichaeljfox.orgmdpi.com

The presence of CCK-B receptors in brain circuits devastated by Parkinson's disease suggests that modulating this system could potentially influence dopaminergic neuron function or survival, representing a possible, though currently speculative, avenue for investigation. nih.gov

Table 2: Investigational Preclinical Disease Models and Rationale for this compound

Disease Model Animal Model Examples Rationale for Investigation Reference
Anxiety Disorders Elevated Plus-Maze, Social Interaction Test, Fear-Potentiated Startle CCK-B receptor antagonism reduces anxiety-like behaviors; high receptor density in the amygdala. nih.govjneurosci.orgnih.gov
Irritable Bowel Syndrome (IBS) Water Avoidance Stress, Neonatal Maternal Separation, Colorectal Distension CCK is a key gut-brain axis signaling molecule involved in visceral sensitivity and motility. nih.govageb.bescispace.com
Parkinson's Disease (PD) 6-OHDA, MPTP, Alpha-synuclein transgenic models CCK-B receptors are expressed in dopamine-rich brain regions (substantia nigra, VTA) affected in PD. nih.govnih.govmdpi.commichaeljfox.org

Synthetic Chemistry and Chemical Biology of Itriglumide

Advanced Synthetic Methodologies for Itriglumide (B1672689) and Related Scaffolds

The synthesis of this compound and structurally related glutaramic acid analogues involves multi-step sequences that require precise control of stereochemistry. While specific proprietary details of its industrial-scale synthesis are not publicly available, the synthesis of analogous complex molecules can be inferred from the literature on modern synthetic methods. ufrgs.br The construction of such sp3-rich fragments often relies on modular approaches that assemble key building blocks in a convergent manner. nih.govrsc.org

A plausible synthetic strategy would involve the preparation of three key fragments:

A chiral glutaramic acid derivative bearing the naphthalene (B1677914) group at the C3 position.

A substituted aromatic amine fragment (2,4-dimethylaniline derivative).

The 8-azaspiro[4.5]decane moiety.

The synthesis would likely culminate in the coupling of these fragments. For instance, the chiral center in the glutaramic acid backbone could be established using asymmetric synthesis techniques, potentially starting from a chiral pool material like (S)-glutamic acid or employing a chiral auxiliary-guided reaction. The introduction of the naphthalene group could be achieved via conjugate addition to a suitable glutamic acid-derived electrophile.

The final key step would be an amide bond formation between the carboxylic acid of the glutaramic acid backbone and the aniline (B41778) derivative. Modern coupling reagents would be employed to ensure high efficiency and minimize racemization. The synthesis of the substituted aniline itself would involve the formation of an amide bond between 2,4-dimethyl-6-aminobenzoic acid and 8-azaspiro[4.5]decane. The development of such synthetic routes benefits from advanced methodologies that allow for late-stage functionalization, enabling the efficient preparation of a library of related compounds for further study. nih.govrsc.org

Chemical Derivatization Strategies for Probe Development and SAR Expansion

Chemical derivatization is a critical tool for exploring the structure-activity relationship (SAR) of a lead compound like this compound and for developing chemical probes to study its biological targets. nih.govjfda-online.com The goal of SAR expansion is to optimize pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.netwdh.ac.id For this compound, derivatization strategies would target several key regions of the molecule.

Naphthalene Moiety: Modifications to the naphthalene ring, such as altering substitution patterns or replacing it with other aromatic or heteroaromatic systems, could probe the size and nature of the binding pocket.

Glutaramic Acid Core: The carboxylic acid groups are crucial for activity. Esterification could create prodrugs, while replacement of one carboxyl group with bioisosteres could modulate activity and physicochemical properties.

Dimethylphenyl Linker: The methyl groups on the phenyl ring can be altered to explore steric and electronic effects on the amide bond conformation and receptor interaction.

Spirocyclic Amide: The 8-azaspiro[4.5]decane group significantly influences the compound's conformational rigidity and lipophilicity. Replacing this with other cyclic or acyclic amines would be a key strategy for SAR optimization, similar to approaches used for other complex molecules. researchgate.net

For probe development, derivatization involves introducing a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a radiolabel, without abolishing biological activity. nih.gov This could be achieved by attaching a linker to a less sensitive position on the molecule, perhaps on the spirocyclic ring or the phenyl group, to which the reporter can be conjugated. Such probes are invaluable for receptor localization studies, binding assays, and imaging applications. nih.gov

Biotransformation Pathways and Metabolite Identification in Research Systems (e.g., rat and dog)

Understanding the biotransformation of this compound is essential for interpreting its pharmacological and toxicological profiles. Studies on the metabolism of this compound have been conducted in preclinical species such as the rat and dog, often utilizing sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites in plasma and urine. researchgate.netnih.gov

Metabolic pathways for this compound primarily involve oxidative transformations. In vivo studies have revealed species-specific differences in its metabolism. researchgate.net For example, quantitative variations in metabolic routes were noted between rats and dogs, with hydroxylation at the 5-position of a structural ring being more prominent than 7-hydroxylation in rats. researchgate.net Such species-dependent metabolic differences are a critical consideration in preclinical drug development. nih.gov

The major biotransformation pathways identified for compounds with similar structural features often include:

Oxidative Metabolism: Hydroxylation of aromatic rings or aliphatic side chains is a common pathway, catalyzed by cytochrome P450 enzymes.

Conjugation: The carboxylic acid groups of this compound are potential sites for glucuronidation, a major phase II metabolic pathway that increases water solubility and facilitates excretion. researchgate.net

The identification of these metabolites is crucial for a complete understanding of the drug's disposition and to ensure that metabolites are not responsible for off-target effects. nih.gov

Table 1: Summary of this compound Biotransformation

Species Primary Metabolic Pathway Key Metabolites (Predicted/Observed) Analytical Technique
Rat Oxidative Metabolism (Hydroxylation) 5-hydroxy-Itriglumide, 7-hydroxy-Itriglumide LC-MS/MS

Isotopic Labeling for Mechanistic and Analytical Research Applications

Isotopic labeling is a powerful technique in pharmaceutical research used to trace the fate of a drug molecule in biological systems. musechem.comclearsynth.com By replacing one or more atoms of this compound with their heavier isotopes (e.g., replacing ¹²C with ¹⁴C or ¹H with ³H), researchers can conduct absorption, distribution, metabolism, and excretion (ADME) studies with high precision. musechem.comcernobioscience.com

Metabolism and Excretion Studies: The use of radiolabeled this compound, such as ¹⁴C-Itriglumide, allows for the determination of the complete metabolic profile and excretion balance. researchgate.net By tracking the radioactivity, researchers can account for all drug-related material excreted in urine and feces, providing a comprehensive picture of the drug's clearance from the body. nih.gov This approach is considered the gold standard for ADME studies.

Mechanistic Studies: Site-specific labeling with stable isotopes like deuterium (B1214612) (²H) can be used to investigate metabolic mechanisms. For instance, deuterating a potential site of metabolism can slow down its enzymatic conversion (the "kinetic isotope effect"), helping to confirm metabolic hotspots on the molecule.

Analytical Applications: Isotope-labeled compounds serve as ideal internal standards for quantitative bioanalysis by mass spectrometry. cernobioscience.com A stable isotope-labeled version of this compound (e.g., with ¹³C or ²H) has identical chemical properties to the unlabeled drug but a different mass, allowing for highly accurate quantification in complex biological matrices like plasma. nih.gov

Receptor Imaging: While not directly related to metabolism, the development of radiolabeled analogues of potent CCK2 receptor antagonists like this compound could have applications in medical imaging, such as positron emission tomography (PET), to visualize the distribution of CCK2 receptors in the body, which can be overexpressed in certain tumors. nih.govnih.gov

The synthesis of isotopically labeled this compound requires specialized chemical procedures to incorporate the isotope at a specific and stable position within the molecule. europa.eu

Table 2: Applications of Isotopic Labeling in this compound Research

Isotope Application Purpose
Carbon-14 (¹⁴C) ADME Studies Mass balance, excretion pathway determination, and profiling of all metabolites. researchgate.net
Tritium (³H) ADME/Metabolism Studies Can be used for quantitative tissue distribution and metabolic pathway elucidation. nih.gov
Deuterium (²H) Mechanistic Studies Elucidate metabolic pathways via the kinetic isotope effect.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Spiroglumide
Loxiglumide (B1675256)
Proglumide
Z-360

Analytical and Bioanalytical Methodologies in Itriglumide Research

Development and Validation of Chromatographic Techniques for Research Sample Quantification (e.g., LC-MS/MS in animal plasma and urine)

Chromatographic techniques are indispensable for the separation, identification, and purification of compounds within a mixture. researchgate.netiyte.edu.tr High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly prevalent in pharmaceutical analysis. chiralpedia.comijrpc.com For quantifying Itriglumide (B1672689) in biological matrices such as animal plasma and urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used bioanalytical method. researchgate.netnih.govnih.gov

A validated LC-MS/MS method has been successfully developed for the measurement of this compound in both rat and dog plasma and urine. researchgate.net This method is crucial for pharmacokinetic studies, which examine how the drug is absorbed, distributed, metabolized, and excreted by the body. The development process for such a method involves several key steps, including the selection of an appropriate chromatographic column and mobile phase to achieve optimal separation. emerypharma.comfrontiersin.org Sample preparation is also a critical consideration, often involving techniques like protein precipitation to remove interfering substances from the biological matrix. nih.govmdpi.com

The validation of the LC-MS/MS method ensures its reliability and includes the assessment of several parameters: emerypharma.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. nih.gov

The table below summarizes the validation parameters for an LC-MS/MS method for this compound in rat and dog plasma and urine.

ParameterSpeciesMatrixDetails
Linearity Rat, DogPlasma, UrineEstablished over a specific concentration range
Accuracy Rat, DogPlasma, UrineWithin acceptable limits
Precision Rat, DogPlasma, UrineWithin acceptable limits
LOQ Rat, DogPlasma, UrineDetermined to be sufficiently sensitive

Spectroscopic and Spectrometric Approaches for Structural Characterization and Purity Assessment

Spectroscopic and spectrometric techniques are fundamental for elucidating the chemical structure of this compound and assessing its purity. uvic.cagabi-journal.net These methods provide detailed information about the molecular formula, connectivity of atoms, and three-dimensional arrangement of the molecule. outsourcedpharma.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. outsourcedpharma.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. emerypharma.com Fragmentation analysis within the mass spectrometer can also provide valuable structural information. outsourcedpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another cornerstone technique for structural elucidation. outsourcedpharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous determination of its structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uvic.ca This technique is particularly useful for confirming the presence of key structural features in this compound.

The purity of this compound is also a critical parameter that is assessed using these techniques. medkoo.comoutsourcedpharma.com Chromatographic methods coupled with spectroscopic detection, such as LC-MS, are routinely used to identify and quantify impurities. ijrpc.comnih.gov

The following table outlines the application of various spectroscopic and spectrometric methods in the analysis of this compound.

TechniqueApplicationInformation Obtained
Mass Spectrometry (MS) Structural Characterization, Purity AssessmentMolecular weight, Elemental composition, Fragmentation patterns
NMR Spectroscopy Structural ElucidationConnectivity of atoms, 3D structure
IR Spectroscopy Functional Group AnalysisPresence of key functional groups

In Vitro Assay Development for Target Engagement and Functional Activity Profiling

In vitro assays are essential for understanding how this compound interacts with its biological target, the CCK-B receptor, and for characterizing its functional effects. ncats.iocatapult.org.uk These assays are typically conducted in a controlled laboratory setting using cells or isolated proteins. nih.gov

Target Engagement Assays are designed to confirm that a drug physically interacts with its intended target. catapult.org.ukresearchgate.net The Cellular Thermal Shift Assay (CETSA) is one such method that can be used to monitor the binding of a drug to its target protein within a cellular environment. nih.govresearchgate.netfrontiersin.org This assay is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein. frontiersin.org

Functional Activity Profiling involves a battery of assays to determine the biological consequences of the drug-target interaction. nih.govnih.gov For an antagonist like this compound, these assays would measure its ability to block the effects of the natural ligand, gastrin, on the CCK-B receptor. For example, the elevation of cytosolic Ca2+ in rabbit parietal cells induced by gastrin was shown to be blocked by this compound with an IC50 value of 5.9 nM. ncats.io This demonstrates the functional antagonism of this compound at the CCK-B receptor. Functional assays can also reveal if a compound has any agonist activity on its own. frontiersin.org

The development of these in vitro assays is a critical step in the drug discovery process, allowing for the screening and optimization of potential drug candidates. researchgate.netuibk.ac.at

The table below provides an overview of in vitro assays used in this compound research.

Assay TypePurposeExample
Target Engagement Confirming drug-target interactionCellular Thermal Shift Assay (CETSA)
Functional Activity Characterizing biological effectsMeasurement of gastrin-induced Ca2+ elevation

Radioligand Binding Assays for Receptor Characterization and Occupancy Studies

Radioligand binding assays are a powerful and widely used technique for characterizing receptors and determining the affinity of drugs for these receptors. nih.govreactionbiology.com These assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. nih.gov The binding of an unlabeled compound, such as this compound, can then be measured by its ability to compete with and displace the radiolabeled ligand. nih.gov

These assays can be used to determine key parameters such as:

Affinity (Ki or IC50): A measure of how tightly a drug binds to a receptor. researchgate.net

Receptor Density (Bmax): The total number of receptors in a given tissue or cell preparation. nih.gov

Radioligand binding assays have been instrumental in characterizing the interaction of various ligands with CCK receptors. nih.govbiorxiv.org

Receptor Occupancy Studies are a crucial application of radioligand binding assays in drug development. itrlab.comnih.govmeliordiscovery.commlm-labs.com These studies aim to determine the percentage of target receptors that are occupied by a drug at a given dose. This information is critical for establishing a relationship between drug exposure and its pharmacological effect (pharmacokinetic/pharmacodynamic or PK/PD modeling) and for informing dose selection in clinical trials. itrlab.comnih.gov Receptor occupancy can be measured in vivo in animal models or ex vivo in tissue samples. meliordiscovery.comnih.gov

The following table summarizes the key aspects of radioligand binding assays in the context of this compound research.

Assay TypePurposeKey Parameters Measured
Competition Binding Assay Determine binding affinity of unlabeled ligandsKi, IC50
Saturation Binding Assay Determine receptor density and affinity of radioligandBmax, Kd
Receptor Occupancy Study Quantify target engagement in vivoPercentage of receptor occupancy

Computational and Cheminformatics Approaches in Itriglumide Research

Molecular Modeling and Docking Studies of ITRIGLUMIDE-Receptor Interactions

Molecular modeling and docking are fundamental computational tools used to predict and analyze the interaction between a ligand, such as This compound (B1672689), and its protein target. The process typically begins with the generation of a three-dimensional (3D) structure of the target receptor. In the absence of an experimental crystal structure, homology modeling is employed to build a model of the CCK2R, often using the structures of related G-protein coupled receptors (GPCRs) like the human A2a adenosine (B11128) receptor as a template. researchgate.netresearchgate.net The recent availability of cryo-electron microscopy (cryo-EM) structures of the human CCKBR provides high-resolution templates for even more accurate modeling and docking simulations. biorxiv.org

Once a reliable 3D model of the CCK2R is established, molecular docking simulations are performed to predict the preferred binding orientation of this compound within the receptor's binding pocket. These simulations calculate the binding affinity, or "docking score," for various poses, identifying the most energetically favorable conformation. imrpress.com Studies on various CCK2R antagonists have identified a common set of key amino acid residues within the binding site that are crucial for interaction. Molecular docking simulations for different antagonists have demonstrated strong binding through interactions with these prime residues. researchgate.netimrpress.com This information is critical for understanding the structural basis of this compound's antagonist activity and for the rational design of new, more potent compounds. nih.gov

Table 1: Key Interacting Residues in the CCK2 Receptor Binding Site Identified Through Molecular Docking Studies
Interacting Amino Acid ResidueReference
Arg356 researchgate.netimrpress.com
Asn353 researchgate.netimrpress.com
Val349 researchgate.netimrpress.com
His376 researchgate.netimrpress.com
Phe227 researchgate.netimrpress.com
Pro210 researchgate.netimrpress.com

Molecular Dynamics Simulations to Elucidate Binding Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are applied to the this compound-CCK2R complex to assess the stability of the docked pose and to explore the conformational changes that occur within the receptor upon ligand binding. researchgate.netnih.gov

Upon binding, an antagonist like this compound induces subtle conformational alterations in the receptor's structure. These changes are critical for preventing the receptor from adopting its active state, thereby blocking the downstream signaling cascade that would normally be initiated by the endogenous ligands, gastrin or cholecystokinin (B1591339). nih.gov MD simulations can track these atomic-level movements, confirming that the ligand remains stably bound in its predicted orientation and providing insights into the allosteric mechanism of antagonism. researchgate.net For example, simulations have been used to investigate how different binding modes of ligands induce distinct conformational dynamics in the CCK2R. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Ligands

Pharmacophore modeling is a powerful cheminformatics technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For CCK2R antagonists, a pharmacophore model is generated by analyzing the structures of a diverse set of known active compounds, including this compound. This model represents an electronic and steric blueprint for CCK2R antagonism.

Several predictive pharmacophore models have been developed for CCK2R antagonists. cornell.edunih.gov One validated model consists of four features: two hydrogen bond donors, one aliphatic hydrophobic group, and one aromatic hydrophobic group. cornell.edu Another successful 3D QSAR (Quantitative Structure-Activity Relationship) model identified five key features: two aliphatic hydrophobic, one aromatic hydrophobic, one hydrogen-bond acceptor, and one aromatic ring feature. nih.gov

These validated pharmacophore models serve as 3D search queries for virtual screening of large chemical databases. cornell.eduresearchgate.net This process rapidly filters millions of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active as CCK2R antagonists. This approach accelerates the discovery of new chemical entities with therapeutic potential, which can then be synthesized and tested experimentally. nih.govacs.org

Table 2: Examples of Pharmacophore Models for CCK2 Receptor Antagonists
Model TypePharmacophoric FeaturesReference
Predictive Pharmacophore Hypothesis2 Hydrogen Bond Donors, 1 Hydrophobic Aliphatic, 1 Hydrophobic Aromatic cornell.edu
3D QSAR Pharmacophore Model2 Aliphatic Hydrophobic, 1 Aromatic Hydrophobic, 1 H-Bond Acceptor, 1 Ring Aromatic nih.gov

Systems Biology and Network Pharmacology Perspectives on this compound's Effects

Systems biology and network pharmacology offer a holistic view of a drug's effect, moving beyond a single target to consider the complex network of interactions within a biological system. For this compound, this involves understanding the role of its target, the CCKBR gene, within broader cellular and physiological networks. genecards.orgresearchgate.net

A comprehensive signaling map of the gastrin and cholecystokinin-mediated pathways has been constructed based on extensive literature analysis. researchgate.net This map details the intricate network of intracellular signaling cascades triggered by CCK1R and CCK2R, capturing 413 reactions and involving 530 molecular species. researchgate.net By analyzing this network, researchers can identify functional modules related to specific cellular outcomes like proliferation, migration, and apoptosis, providing a mechanistic context for this compound's effects. researchgate.net

Comparative Pharmacology and Future Research Directions

Comparative Analysis of ITRIGLUMIDE (B1672689) with Other CCK2 Receptor Antagonists and M1 Agonists in Preclinical Contexts

This compound (CR-2945) is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, which is identical to the gastrin receptor. nih.govresearchgate.net Its development emerged from the need for new antisecretory agents to manage acid-related disorders, offering an alternative mechanism to proton pump inhibitors (PPIs) and histamine (B1213489) H2 receptor antagonists. researchgate.net In preclinical studies, this compound is distinguished by its high affinity for the CCK2 receptor and improved selectivity over the CCK1 receptor compared to earlier compounds like spiroglumide. researchgate.net

A comparative analysis of this compound with other CCK2 receptor antagonists reveals a landscape of diverse chemical structures and pharmacological profiles. researchgate.net Compounds such as L-365,260, YM-022, and Z-360 belong to the benzodiazepine (B76468) class, whereas this compound is an amino acid derivative. researchgate.netsci-hub.se Preclinical data indicate that while many of these antagonists, including this compound, demonstrate antisecretory and anti-ulcer effects, they differ in aspects like bioavailability and potency. researchgate.net For instance, this compound was developed to have better bioavailability compared to L-365,260. scribd.com In studies using dog models, CCK2 antagonists like Z-360 were shown to inhibit postprandial acid secretion, an effect not observed with L-365,260 or YM-022 in the same models. sci-hub.se This highlights the functional differences that can arise from distinct molecular scaffolds despite targeting the same receptor.

The comparison extends to M1 muscarinic receptor agonists, which also influence gastric acid secretion, albeit through a different pathway involving acetylcholine (B1216132). nih.gov M1 receptors are involved in the neural stimulation of parietal cells. nih.gov Preclinical comparisons, such as those between the CCK receptor antagonist loxiglumide (B1675256) and the M1 antagonist telenzepine, have been conducted to understand their relative roles in pancreatic and gastric secretion. nih.gov While CCK2 antagonists like this compound directly block the pro-secretory and trophic effects of gastrin on enterochromaffin-like (ECL) and parietal cells, M1 antagonists inhibit the cholinergic pathway. researchgate.netnih.gov The therapeutic rationale for this compound also encompasses its potential role in anxiety and panic disorders, where CCK2 receptors in the central nervous system are implicated. patsnap.com This contrasts with M1 agonists, which have been primarily explored for cognitive disorders like Alzheimer's disease. mdpi.com

Table 1: Comparative Profile of this compound and Other Neuromodulatory Compounds

Compound Target Receptor Primary Class Key Preclinical Findings
This compound CCK2 Receptor Antagonist (Amino acid derivative) Potent and selective CCK2 antagonist with improved selectivity over spiroglumide; inhibits gastrin-stimulated acid secretion. nih.govresearchgate.net
L-365,260 CCK2 Receptor Antagonist (Benzodiazepine) CCK2 selective antagonist; noted to have poor bioavailability in some studies. researchgate.netscribd.com
YM-022 CCK2 Receptor Antagonist (Benzodiazepine) Potent and selective CCK2/gastrin receptor antagonist. researchgate.netimrpress.com
Loxiglumide CCK1 Receptor Antagonist (Glutamic acid derivative) Shown to inhibit meal-induced transient lower esophageal sphincter relaxations (TLESRs). nih.govresearchgate.net
Xanomeline M1/M4 Muscarinic Receptor Agonist Subtype-selective M1/M4 agonist explored for treating cognitive deficits. mdpi.com
Telenzepine M1 Muscarinic Receptor Antagonist Used in comparative studies to delineate cholinergic vs. CCK-mediated secretion pathways. nih.gov

Potential of this compound as a Research Tool for Specific Biological Pathway Dissection

The high selectivity of this compound for the CCK2 receptor makes it a valuable chemical probe for dissecting the specific biological pathways regulated by gastrin and cholecystokinin. researchgate.netjnmjournal.org Chemical tools are essential for linking genes to phenotypes and exploring complex biological systems. jnmjournal.org By selectively blocking CCK2 receptors, this compound allows researchers to isolate and study the downstream signaling cascades initiated by this receptor in various tissues.

The CCK2 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/G11 family of G proteins, leading to the activation of phospholipase Cβ (PLCβ) and subsequent increases in intracellular calcium. innoprot.comnih.gov this compound can be used to investigate the nuances of this pathway in different contexts, such as:

Gastrointestinal Physiology : To delineate the precise role of the gastrin-CCK2R axis in regulating gastric acid secretion, ECL cell proliferation, and mucosal integrity. liverpool.ac.uk Its use can help differentiate these effects from those mediated by other signaling molecules like histamine or acetylcholine.

Oncology Research : The CCK2 receptor is expressed in various tumors, including pancreatic, gastric, and some neuroendocrine tumors. nih.govliverpool.ac.uk this compound can serve as a tool to explore the role of the gastrin-CCK2R pathway in tumor growth, proliferation, and apoptosis, potentially revealing new therapeutic targets. researchgate.net

Neurobiology : In the central nervous system, CCK2 receptors are involved in modulating anxiety, pain perception, and dopamine (B1211576) activity. patsnap.comwikidoc.org this compound can be employed in preclinical models to dissect the specific neural circuits and signaling pathways (e.g., MAPK/ERK pathway) through which CCK modulates these behaviors, offering insights into the pathophysiology of anxiety and panic disorders. nih.govresearchgate.net

By providing a means to specifically inhibit CCK2R function, this compound facilitates a clearer understanding of its physiological and pathological roles, distinguishing them from the functions of the closely related CCK1 receptor or other signaling systems. nih.gov

Unexplored Mechanistic Questions and Novel Research Avenues for this compound

Despite its characterization, several mechanistic questions regarding this compound and the CCK2 receptor remain, opening up new avenues for research.

Unexplored Questions:

Signal Pathway Biasing: It is unknown whether this compound acts as a neutral antagonist or an inverse agonist across all signaling pathways coupled to the CCK2 receptor (e.g., G-protein vs. β-arrestin pathways). Investigating potential biased antagonism could reveal more sophisticated mechanisms of action and inform the design of next-generation modulators with more specific functional effects. nih.gov

Receptor Dimerization: The potential for CCK2 receptors to form homodimers or heterodimers with other GPCRs is not fully understood. Future research could explore whether this compound's binding or efficacy is altered by receptor dimerization, which could have significant implications for its activity in different cellular contexts.

CNS vs. Peripheral Selectivity: While this compound targets both central and peripheral CCK2 receptors, the precise molecular determinants of its effects in different tissues warrant further investigation. How do local factors in the brain microenvironment versus the gut influence its downstream effects?

Trophic Effects on Cancer: The role of CCK2R in mediating the trophic effects of gastrin on certain cancer cells is an area of active research. nih.govliverpool.ac.uk A key unexplored question is the full spectrum of downstream signaling pathways (beyond proliferation) that are modulated by this compound in different cancer types, such as those related to metastasis or therapy resistance.

Novel Research Avenues:

Combination Therapies: Exploring the synergistic potential of this compound with other agents. For instance, in oncology, combining this compound with targeted therapies or immunotherapies could be a novel strategy for cancers that overexpress the CCK2 receptor. researchgate.net In gastroenterology, its use as an adjunct to PPIs for refractory GERD or functional dyspepsia remains a potential clinical application. nih.govresearchgate.net

Pain Management: Given the role of CCK in modulating opioid signaling, this compound could be investigated as a potential non-opioid analgesic or as an adjunct to enhance the efficacy of opioid medications while potentially mitigating tolerance development. patsnap.comnih.gov

Radiolabeled Imaging and Therapy: Conjugating this compound or similar selective antagonists to radioisotopes could create novel agents for theranostics—visualizing CCK2R-expressing tumors with PET or SPECT imaging and delivering targeted radiotherapy. mdpi.comnih.gov

Advancements in Research Methodologies Applicable to this compound Studies

Future research on this compound can be significantly enhanced by leveraging advancements in pharmacological and clinical research methodologies.

Computational and In Silico Methods:

Molecular Docking and Simulation: Advanced computational modeling can provide deeper insights into the precise binding interactions of this compound with the CCK2 receptor. imrpress.comfrontiersin.org These simulations can help explain its selectivity and guide the design of new analogs with optimized properties.

Systems Pharmacology and AI: Artificial intelligence and machine learning algorithms can analyze large datasets (e.g., genomics, proteomics) to predict new therapeutic indications for this compound, identify potential biomarkers of response, or uncover unexpected interactions with other biological pathways. forth.grnih.gov

Advanced In Vitro Assays:

High-Throughput and High-Content Screening: Modern cell-based assays can screen for the effects of this compound across a wide range of signaling pathways simultaneously (e.g., calcium flux, β-arrestin recruitment, receptor internalization), providing a comprehensive profile of its functional activity. nih.govdiscoverx.com

Biosensor Technology: Techniques like Grating-Coupled Interferometry (GCI) allow for real-time, label-free analysis of ligand-receptor binding kinetics. news-medical.net Applying such methods to this compound can provide precise data on its on- and off-rates, which are crucial determinants of its pharmacological effect in vivo.

Innovative Clinical Trial Designs:

Trial Emulation and Real-World Data: Instead of relying solely on traditional randomized controlled trials (RCTs), trial emulation using large observational datasets could provide valuable evidence on the potential effectiveness of this compound in different patient populations. discoveryontarget.com

Adaptive and Optimization Designs: Methodologies like the Multiphase Optimization Strategy (MOST) or Sequential Multiple Assignment Randomized Trials (SMART) could be used to efficiently test this compound as part of a multi-component intervention, optimizing its application in combination with other therapies. nih.gov

Table 2: Advanced Research Methodologies for this compound Investigation

Methodology Application to this compound Research Potential Outcome
Molecular Dynamics Simulation Simulate the dynamic interaction of this compound with the CCK2 receptor binding pocket. frontiersin.org Elucidate the structural basis for its high selectivity and potency; guide rational drug design.
AI-Driven Network Pharmacology Analyze connections between this compound, the CCK2R, and genome-wide biological pathways. nih.gov Identify novel therapeutic indications (e.g., in neuroinflammation, metabolic disease) and predict off-target effects.
Kinetic Biosensor Assays (e.g., GCI) Measure the real-time association and dissociation rates of this compound at the CCK2 receptor. news-medical.net Provide a deeper understanding of binding dynamics that influence in vivo efficacy and duration of action.
Multiphase Optimization Strategy (MOST) Evaluate this compound as one component within a combination therapy for a complex disorder like functional dyspepsia. nih.gov Determine the optimal combination and contribution of each therapeutic component to clinical outcomes.

Q & A

Q. What are the critical physicochemical properties of Itriglumide that researchers must consider in experimental design?

this compound’s stability, solubility, and reactivity under varying experimental conditions (e.g., pH, temperature) are foundational to study design. Key properties include its molecular weight (C₁₄H₁₈ClN₃O₃), partition coefficient (logP), and degradation profiles. Stability testing under controlled storage conditions (e.g., inert atmospheres, desiccated environments) is essential to ensure compound integrity .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS/MS) is standard for quantification. Validation parameters (linearity, precision, recovery) must adhere to ICH guidelines. For tissue distribution studies, radiolabeled this compound (³H or ¹⁴C) can track pharmacokinetic profiles .

Q. What safety protocols are mandated for handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for hazard identification (e.g., acute toxicity, skin/eye irritation). Use personal protective equipment (PPE), fume hoods, and waste disposal systems compliant with OSHA and EPA regulations. Chronic exposure studies in model organisms should follow OECD test guidelines .

Q. How can researchers validate the purity of synthesized this compound batches?

Combine nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, differential scanning calorimetry (DSC) for crystallinity assessment, and elemental analysis (CHN) for stoichiometric validation. Impurity profiling via thin-layer chromatography (TLC) or gas chromatography (GC) is critical for pharmacopeial compliance .

Advanced Research Questions

Q. What strategies resolve discrepancies in this compound’s reported pharmacological efficacy across preclinical models?

Conduct systematic meta-analyses of dose-response curves, species-specific metabolic pathways, and bioavailability differences. Cross-validate in vitro assays (e.g., receptor binding) with in vivo models (e.g., transgenic mice) while controlling for covariates like diet, stress, and genetic drift .

Q. How can researchers optimize this compound synthesis to improve yield and scalability for translational studies?

Apply Design of Experiments (DoE) frameworks to identify critical process parameters (CPPs). Techniques like continuous-flow chemistry or catalytic asymmetric synthesis may enhance enantiomeric purity. Monitor reaction kinetics via real-time Fourier-transform infrared (FTIR) spectroscopy .

Q. What methodologies elucidate this compound’s off-target effects in complex biological systems?

Use multi-omics approaches: transcriptomics (RNA-seq) to identify dysregulated pathways, proteomics (SILAC) for protein interaction networks, and metabolomics (LC-MS) for metabolic perturbations. CRISPR-Cas9 knockout models can isolate target-specific effects .

Q. How should researchers address conflicting data on this compound’s toxicological thresholds in chronic exposure studies?

Implement Bayesian statistical models to integrate historical data with new findings, adjusting for covariates like age, sex, and comorbidities. Dose-extrapolation studies using physiologically based pharmacokinetic (PBPK) modeling can bridge interspecies differences .

Q. What experimental designs are effective for studying this compound’s interactions with cytochrome P450 enzymes?

Use human liver microsomes (HLM) or hepatocyte co-cultures to assess metabolic stability and inhibition/induction potential. Probe substrates (e.g., midazolam for CYP3A4) and recombinant enzymes validate isoform-specific interactions. Pharmacogenetic variability can be modeled via population pharmacokinetics .

Q. How can researchers identify novel therapeutic applications for this compound beyond its established mechanisms?

Employ phenotypic screening in disease-specific organoids or 3D bioprinted tissues. Network pharmacology tools (e.g., STRING, KEGG) map this compound’s polypharmacology, while AI-driven drug repurposing platforms (e.g., BenevolentAI) predict off-label indications .

Methodological Guidance

  • For data contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use funnel plots to detect publication bias in meta-analyses .
  • For experimental reproducibility : Document protocols using platforms like protocols.io . Share raw data in FAIR-compliant repositories (e.g., Zenodo) .
  • For literature reviews : Use PICO (Population, Intervention, Comparison, Outcome) to structure search strategies in databases like PubMed and SciFinder. Track research gaps via citation mapping tools (e.g., Connected Papers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.